Nhs-fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

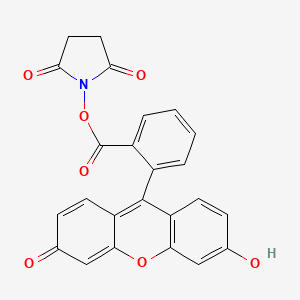

(2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTBINYMFPKLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of NHS-Fluorescein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies underlying N-hydroxysuccinimide (NHS)-fluorescein labeling. This widely used bioconjugation technique is fundamental for fluorescently tagging proteins, antibodies, and other biomolecules, enabling a vast array of applications in biological research and diagnostics, including immunofluorescence, flow cytometry, and immunoassays.[1][2]

The Fundamental Chemistry: Amine-Reactive Labeling

The foundation of NHS-fluorescein labeling lies in the highly efficient and specific reaction between an NHS ester and a primary amine (-NH₂).[1] NHS esters are derivatives of carboxylic acids that have been activated to readily react with nucleophiles. In the context of biomolecules, the primary amines on the N-terminus of a polypeptide chain and the epsilon-amino group in the side chain of lysine (B10760008) (Lys, K) residues are the principal targets.[1][3]

The reaction mechanism is a nucleophilic acyl substitution. The deprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable covalent amide bond between the fluorescein (B123965) dye and the target molecule.[4]

This reaction is favored under mild, slightly alkaline conditions (pH 7.2-9.0), which ensures that a sufficient concentration of the primary amines on the protein are deprotonated and thus nucleophilic, without promoting excessive hydrolysis of the NHS ester itself.[3][5]

Caption: Chemical reaction between this compound and a primary amine.

Quantitative Parameters for Optimal Labeling

The success of an this compound labeling reaction is governed by several key parameters. Understanding these factors is crucial for achieving the desired degree of labeling (DOL) while preserving the biological activity of the target molecule.

Table 1: NHS Ester Stability and Reaction Conditions

| Parameter | Recommended Value/Condition | Rationale & Notes |

| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (deprotonated -NH₂) and NHS ester stability. Higher pH increases the rate of ester hydrolysis, a competing reaction.[3][6] |

| Reaction Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency.[7][8] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize the competing hydrolysis reaction.[7] |

| Incubation Time | 30 minutes to 4 hours (or overnight at 4°C) | Reaction is typically fast, but longer times may be needed depending on reactant concentrations and temperature.[3][6] |

| Molar Excess of Dye | 5 to 20-fold (Dye:Protein) | This ratio is optimized to achieve a desired Degree of Labeling (DOL). Excessive labeling can lead to fluorescence quenching and protein precipitation or loss of function.[5] |

Table 2: NHS Ester Hydrolysis Half-Life

The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid. The rate of this reaction is highly pH and temperature-dependent.

| pH | Temperature | Half-life (t½) |

| 7.0 | 0°C | 4 - 5 hours[3][9] |

| 7.0 | 25°C | ~7 hours[7] |

| 8.0 | 25°C | ~3.5 hours[7] |

| 8.6 | 4°C | 10 minutes[3][9] |

| 9.0 | 25°C | ~2 hours[7] |

Table 3: Spectroscopic Properties of this compound Conjugates

| Property | Value |

| Excitation Maximum (λex) | ~494 nm[5][10] |

| Emission Maximum (λem) | ~518 nm[5][10] |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at ~494 nm[5][11] |

| Fluorescence Quantum Yield (Φ) | ~0.93 - 0.97[4][12] |

| Correction Factor (CF₂₈₀) | ~0.30[2][13] |

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general methodology for labeling an antibody with this compound. Optimization may be required for specific proteins.

Materials

-

Antibody (or protein of interest) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound, stored desiccated at -20°C.[5]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50mM sodium borate, pH 8.3-8.5.[5][6]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.[6]

Procedure

-

Protein Preparation :

-

This compound Solution Preparation :

-

Labeling Reaction :

-

Calculate the required volume of the this compound stock solution to achieve a 15- to 20-fold molar excess over the antibody.[5]

-

While gently stirring, add the dye solution dropwise to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[6][7]

-

-

Quenching the Reaction :

-

(Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.[7] This step ensures that any unreacted NHS ester is deactivated.

-

-

Purification of the Conjugate :

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column.[6]

-

Elute with an appropriate storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.

-

Alternatively, remove free dye by extensive dialysis against a suitable buffer.

-

-

Characterization and Storage :

-

Determine the Degree of Labeling (DOL) via spectrophotometry (see below).

-

Store the purified, labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[11]

-

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules per protein molecule, is a critical quality control parameter.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein (~494 nm, A_max).[5]

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

Calculate the DOL:

-

DOL = A_max / (ε_dye × Protein Conc. (M))

-

Where ε_dye is the molar extinction coefficient of the dye (~70,000 M⁻¹cm⁻¹ for fluorescein).[11]

-

Experimental Workflow and Troubleshooting

A typical labeling experiment follows a logical sequence of steps from preparation to final analysis.

Caption: Standard workflow for protein labeling with this compound.

Table 4: Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Low/No Labeling | NHS ester was hydrolyzed. | Prepare dye solution immediately before use with anhydrous solvent. Equilibrate vial to room temperature before opening.[11] |

| Buffer contains primary amines. | Perform buffer exchange into an amine-free buffer like PBS, borate, or bicarbonate.[8][11] | |

| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein solution to >2 mg/mL. The reaction is more efficient at higher concentrations.[14] |

| Suboptimal pH. | Ensure the reaction buffer pH is within the optimal 8.3-8.5 range.[6] | |

| Precipitation During Reaction | Over-labeling of the protein. | Reduce the molar excess of the this compound dye in the reaction. |

| High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. | |

| Inaccurate DOL | Incomplete removal of free dye. | Ensure thorough purification via size-exclusion chromatography or extensive dialysis. Unbound dye will artificially inflate the A_max reading.[2][13] |

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. omlc.org [omlc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. This compound | 135795-62-9 | Benchchem [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. ulab360.com [ulab360.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-depth Technical Guide to NHS-Fluorescein: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS)-fluorescein, a widely used amine-reactive fluorescent dye. It details its chemical structure and properties, the mechanism of its reaction with biomolecules, and a detailed protocol for labeling proteins and antibodies.

Chemical Structure and Properties

NHS-fluorescein is a derivative of the highly fluorescent compound fluorescein (B123965). The key feature of this compound is the N-hydroxysuccinimide ester group, which allows for the covalent attachment of the fluorescein fluorophore to primary amines on biomolecules.[1] The industrial synthesis of the precursor, carboxyfluorescein, typically results in a mixture of two structural isomers, 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein.[1] Consequently, this compound is often sold as a mixture of 5- and 6-isomers.[2][3] For most protein labeling applications, the properties of these isomers are virtually indistinguishable.[2][3]

The core structure is based on a xanthene tricyclic motif.[4] The IUPAC name for one of the common isomers is (2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate.[5]

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C24H15NO7 / C25H15NO9 (isomers) | [5][6] |

| Molecular Weight | ~429.38 g/mol / ~473.39 g/mol (isomers) | [1][7][8] |

| Excitation Maximum (λex) | 492 - 496 nm | [2][3][8][9][10][11] |

| Emission Maximum (λem) | 517 - 520 nm | [4][8][9][10][11][12] |

| Molar Extinction Coefficient (ε) | ~70,000 - 75,000 M⁻¹cm⁻¹ | [8][10][13] |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | [8][10][11] |

| Solubility | Good in DMF and DMSO | [8] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |

| Target Functional Group | Primary amines (-NH2) | [1][13] |

| Storage Conditions | -20°C, desiccated, protected from light | [8][9][13] |

Reaction Mechanism: Covalent Labeling of Biomolecules

This compound is an amine-reactive dye that forms a stable, covalent amide bond with primary amines.[1] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][14]

The reaction is a nucleophilic acyl substitution.[14] The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[13][14] This reaction proceeds efficiently under mild, near-physiological conditions.[14]

Experimental Protocol for Antibody Labeling

This section provides a detailed methodology for the covalent labeling of antibodies with this compound. This protocol can be adapted for other proteins as well.[15]

Materials Required

-

Antibody/Protein: Purified antibody at a concentration of 1-10 mg/mL. The protein must be in an amine-free buffer.

-

This compound: Stored at -20°C and protected from moisture.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.

-

Conjugation Buffer: Amine-free buffer with a pH of 7-9. A common choice is 50mM sodium borate (B1201080) buffer, pH 8.5 or 0.1M sodium bicarbonate, pH 8.3.[13][16] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete for reaction with the NHS ester.[13]

-

Purification System: Gel filtration column (e.g., Sephadex G-25), spin desalting column, or dialysis equipment to remove unreacted dye.[13][14]

Labeling Procedure

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (1-10 mg/mL) in the Conjugation Buffer.

-

If the antibody is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[13]

-

-

This compound Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[13][17] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[13]

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound solution. A molar excess of 15- to 20-fold of the dye to the antibody is often optimal for IgG.[1][13] This ratio can be adjusted to control the degree of labeling.[13]

-

Add the calculated amount of this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[13]

-

-

Purification of the Labeled Antibody:

-

Stop the reaction and remove the unreacted this compound. This can be achieved using a gel filtration or spin desalting column.[13][14]

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column. The labeled antibody will typically elute first as the larger molecule.[14]

-

Collect the fractions containing the yellow-orange labeled antibody.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein) using a spectrophotometer.[13][14]

-

The DOL, which is the average number of fluorophore molecules per antibody molecule, can be calculated using the Beer-Lambert law. This calculation requires the extinction coefficients of the antibody and the fluorophore, and a correction factor for the fluorophore's absorbance at 280 nm.[1][14]

-

-

Storage:

-

Store the fluorescein-labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[13][17] To prevent microbial growth, a preservative such as sodium azide (B81097) can be added.[13]

-

Key Considerations for Optimal Labeling

-

pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal to ensure the primary amines on the protein are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[14] A pH of 8.3-8.5 is often recommended for maximum efficiency.[14]

-

Molar Ratio: The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the protein.[14] Over-labeling can lead to fluorescence quenching and potentially compromise the function of the biomolecule.[14]

-

Hydrolysis: The NHS-ester moiety is susceptible to hydrolysis, which increases with pH and in dilute protein solutions.[13] Therefore, it is crucial to use freshly prepared dye solutions and work with reasonably concentrated protein solutions to favor the acylation reaction.[13]

-

Purity of Reagents: The antibody or protein to be labeled should be of high purity and free from any amine-containing substances or stabilizers that could interfere with the labeling reaction.[18]

By understanding the chemical properties and reaction mechanism of this compound and by following a carefully controlled experimental protocol, researchers can successfully generate fluorescently labeled biomolecules for a wide array of applications in life sciences and drug development, including immunofluorescence, flow cytometry, and fluorescence microscopy.[9][14][15]

References

- 1. This compound | 135795-62-9 | Benchchem [benchchem.com]

- 2. Thermo Scientific™ this compound (5/6-carboxyfluorescein succinimidyl ester), mixed isomer | Fisher Scientific [fishersci.ca]

- 3. Thermo Scientific this compound (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. Fluorescein - Wikipedia [en.wikipedia.org]

- 5. This compound | C24H15NO7 | CID 53393465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. This compound CAS#: 135795-62-9 [m.chemicalbook.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. empbiotech.com [empbiotech.com]

- 10. FAM NHS ester, 6-isomer (A270217) | Antibodies.com [antibodies.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to NHS-Fluorescein: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-hydroxysuccinimide (NHS)-fluorescein, a widely used amine-reactive fluorescent dye. It details the reagent's spectral properties, provides step-by-step protocols for its use in labeling biomolecules, and illustrates key experimental workflows. This document is intended to serve as a valuable resource for researchers in various fields, including immunology, cell biology, and drug discovery, who utilize fluorescently labeled proteins and other molecules.

Core Properties of NHS-Fluorescein

This compound is a derivative of the bright green fluorescent dye, fluorescein (B123965). The NHS ester moiety allows for the efficient and covalent labeling of primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[1] This makes it an invaluable tool for a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays like ELISA and Western blotting.[2][3]

Spectral Characteristics

The photophysical properties of fluorescein-based dyes are crucial for their application. The excitation and emission spectra of this compound are key parameters for designing experiments and selecting appropriate filter sets for fluorescence imaging.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [3][4] |

| Emission Maximum (λem) | ~518 nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~70,000 - 74,000 M⁻¹cm⁻¹ | [4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [5] |

Note: Spectral properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

The following sections provide detailed methodologies for the successful labeling of proteins and other amine-containing biomolecules with this compound.

Materials Required

-

This compound[4]

-

Protein or other biomolecule to be labeled (at 1-10 mg/mL in an amine-free buffer)

-

Amine-free Conjugation Buffer (e.g., 50mM borate (B1201080) buffer, pH 8.5; 0.1 M sodium bicarbonate, pH 8.3-8.5; or phosphate-buffered saline, PBS, pH 7.2-8.5)[2][4][6]

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[4]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

-

Purification column (e.g., gel filtration or spin desalting column)[2]

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. The optimal molar ratio of dye to protein may need to be determined empirically to achieve the desired degree of labeling (DOL) without compromising protein function.[2] A 15- to 20-fold molar excess of the fluorescent dye is often optimal for antibody labeling.[4]

1. Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4]

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution. Do not store the reconstituted reagent.[4]

-

Ensure the protein solution is in an amine-free buffer at an optimal pH of 7.2-8.5.[2][6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer.[4]

2. Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[6]

3. Quenching the Reaction:

-

To stop the labeling reaction and quench any unreacted NHS ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[2]

-

Incubate for an additional 15-30 minutes at room temperature.[2]

4. Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]

-

The labeled protein will typically elute first as the first colored fraction.[2]

5. Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of fluorescein (~494 nm).[2]

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.[2]

6. Storage:

-

Store the fluorescein-labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) to a final concentration of 0.1%.[4]

Visualizing Workflows and Concepts

The following diagrams illustrate the key processes involved in this compound labeling and a conceptual application in an immunoassay.

Caption: Workflow for Protein Labeling with this compound.

Caption: Conceptual Immunoassay using a Fluorescein-labeled Antibody.

References

- 1. This compound | 135795-62-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermo Scientific this compound (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. FAM NHS-эфир, 6-изомер | CAS#:92557-81-8 [ru.lumiprobe.com]

- 6. interchim.fr [interchim.fr]

A Technical Guide to NHS-Fluorescein Solubility and Utilization in Bioconjugation

For researchers, scientists, and professionals in drug development, the effective use of fluorescent labels is paramount for accurate molecular tracking and quantification. N-hydroxysuccinimide (NHS)-fluorescein is a widely used amine-reactive fluorescent dye for labeling proteins, antibodies, and other biomolecules. However, its utility is critically dependent on proper handling, particularly concerning its solubility and the choice of buffering systems. This technical guide provides an in-depth overview of NHS-fluorescein's solubility characteristics, detailed experimental protocols, and the logical workflow for successful bioconjugation.

Core Concept: Solubility and Stability

This compound is inherently sensitive to moisture and exhibits poor solubility in aqueous buffers.[1][2][3] The N-hydroxysuccinimide ester moiety is susceptible to hydrolysis, a competing reaction that increases with pH and renders the dye non-reactive towards its intended primary amine targets.[1][4] Consequently, the standard and recommended practice is not to dissolve this compound directly in aqueous buffers. Instead, it should first be dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution immediately before use.[1][2][3] This organic stock solution is then added to the protein solution in a suitable aqueous buffer to initiate the labeling reaction.

While direct quantitative solubility data in various aqueous buffers is scarce due to the hydrolysis issue, the practical application revolves around the choice of reaction buffer, which must be compatible with both the biomolecule and the NHS-ester chemistry.

Data Presentation: Buffer Systems for this compound Labeling Reactions

The selection of an appropriate buffer is critical for a successful conjugation reaction. The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7 and 9, with a more refined optimum often cited as pH 8.3-8.5.[1][2] Below this range, the primary amines on the protein are protonated and less nucleophilic, while above this range, the rate of NHS-ester hydrolysis becomes excessively high.[4][5]

The following table summarizes recommended and incompatible buffer systems for this compound labeling reactions.

| Buffer Type | Recommended Concentration | Recommended pH Range | Compatibility Notes |

| Recommended Buffers | |||

| Sodium Borate | 50 mM | 8.5 | Frequently cited as the optimal labeling buffer.[1][6] |

| Sodium Bicarbonate | 100 mM | 8.3 - 9.0 | A common and effective choice for labeling reactions.[7][8] |

| Sodium Phosphate (PBS) | 20-100 mM | 7.2 - 8.0 | Can be used, though the reaction may be slower than at higher pH. Often used in conjunction with bicarbonate to adjust the pH of a protein solution.[1][7] |

| HEPES | 20-100 mM | 7.0 - 8.0 | A non-amine containing buffer suitable for labeling.[1] |

| Incompatible Buffers | |||

| Tris (e.g., Tris-HCl) | N/A | N/A | Contains primary amines that will compete with the target protein for reaction with the this compound, significantly reducing labeling efficiency.[1][6] |

| Glycine | N/A | N/A | Contains primary amines and is therefore incompatible for the same reason as Tris.[1][6] |

Experimental Protocols

The following sections provide a detailed methodology for a typical protein labeling experiment with this compound.

Preparation of Protein Solution

-

Buffer Exchange: Ensure the protein to be labeled is in an amine-free buffer at the desired pH (e.g., 50 mM Sodium Borate, pH 8.5).[1][6] If the protein is in an incompatible buffer like Tris or contains stabilizers with primary amines (e.g., bovine serum albumin, gelatin), it must be purified.[7] Buffer exchange can be performed by dialysis or using a desalting column.[1]

-

Concentration Adjustment: Adjust the protein concentration to a range of 1-10 mg/mL.[1] More concentrated protein solutions favor the acylation reaction over hydrolysis.[1]

Preparation of this compound Stock Solution

Note: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][6]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or high-quality, amine-free DMF to a concentration of 1-10 mg/mL or approximately 10 mM.[1][7][9]

-

Vortex briefly to ensure the dye is fully dissolved.[10]

-

Do not prepare aqueous stock solutions or store the organic stock solution for extended periods, as the NHS ester will hydrolyze.[1]

Labeling Reaction

-

Molar Ratio Calculation: Determine the desired molar excess of this compound to protein. A 15- to 20-fold molar excess is often optimal for antibodies, but this may need to be optimized for different proteins and concentrations to achieve the desired degree of labeling (DOL).[1][11]

-

Reaction Initiation: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[7]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[1]

Purification of the Labeled Protein

-

Removal of Unreacted Dye: It is crucial to remove any non-reacted and hydrolyzed this compound from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a gel filtration or spin desalting column (e.g., G-25).[1][6]

-

Elution: Elute the labeled protein using a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[11]

-

Collection: Collect the fractions containing the purified, labeled protein. The first colored fraction is typically the desired product.[11]

Characterization and Storage

-

Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum for fluorescein (B123965) (~494 nm).[6][11] The DOL can then be calculated using the Beer-Lambert law with appropriate extinction coefficients and a correction factor for the dye's absorbance at 280 nm.[11]

-

Storage: Store the labeled protein protected from light at 4°C for short-term storage. For long-term storage, it can be aliquoted and stored at -20°C. Adding a stabilizing agent like bovine serum albumin (at 1-10 mg/mL) can be beneficial if the final conjugate concentration is less than 1 mg/mL.[6]

Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow for this compound labeling.

Caption: Chemical reaction of this compound with a protein.

Caption: Experimental workflow for protein labeling with this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound | 135795-62-9 | Benchchem [benchchem.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Buy Fluorescein-PEG4-NHS ester [smolecule.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. glenresearch.com [glenresearch.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Protein Conjugation with NHS-Fluorescein

This guide provides a comprehensive overview of the principles and practices involved in labeling proteins with N-hydroxysuccinimide (NHS)-fluorescein. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical mechanism, critical reaction parameters, a step-by-step experimental protocol, and methods for characterizing the final conjugate.

The Core Mechanism of NHS-Ester Chemistry

The conjugation of NHS-fluorescein to a protein is a robust and widely used method for fluorescent labeling.[1] The core of this technique is the reaction between the N-hydroxysuccinimide (NHS) ester functional group on the fluorescein (B123965) molecule and primary amines (-NH₂) on the protein.[2]

Proteins naturally present primary amines primarily on the ε-amino group of lysine (B10760008) (K) residues and the N-terminal α-amino group of the polypeptide chain.[3][4] The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond between the fluorescein dye and the protein, releasing N-hydroxysuccinimide as a byproduct.[5] This chemistry is highly efficient and occurs under mild, near-physiological conditions.[5]

Critical Parameters for Optimal Conjugation

The success and efficiency of the labeling reaction are governed by several key factors. Proper control of these parameters is essential to achieve the desired degree of labeling (DOL) while preserving the protein's structure and function.

| Parameter | Optimal Condition / Value | Rationale & Key Considerations |

| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent.[5][6] Below pH 7, the primary amines are protonated and non-nucleophilic. Above pH 9, the rate of hydrolysis of the NHS ester increases significantly, reducing labeling efficiency.[7][8] |

| Buffer Composition | Amine-Free Buffers (e.g., Borate, Carbonate, Phosphate, HEPES) | Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the protein for reaction with the this compound.[7] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (Empirically determined) | This ratio controls the extent of conjugation.[7] A 15- to 20-fold molar excess is a common starting point for antibodies, but it should be optimized for each specific protein to avoid over-labeling, which can lead to protein aggregation or loss of function.[7][9] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations favor the acylation reaction over the competing hydrolysis of the NHS ester.[7] A minimum concentration of 2 mg/mL is often recommended.[9] |

| Reagent Purity & Handling | Use fresh, high-purity reagents | This compound is moisture-sensitive.[7][9] Vials should be equilibrated to room temperature before opening to prevent condensation. The reagent should be dissolved in an anhydrous solvent (e.g., DMSO or DMF) immediately before use, as the NHS ester hydrolyzes in aqueous solutions.[5][7] |

| Reaction Time & Temperature | 1 - 2 hours at Room Temperature (20-25°C) | These conditions are generally sufficient for the reaction to proceed to completion.[4][5] Incubation can also be performed for 2 hours on ice.[7] Reactions should be protected from light to prevent photobleaching of the fluorescein.[5] |

Detailed Experimental Protocol

This section outlines a typical workflow for labeling a protein, such as an antibody, with this compound.

Methodologies:

-

Protein Preparation:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.[7]

-

Immediately before use, prepare a stock solution (e.g., 10 mg/mL) of this compound in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[9][10] Do not store the reconstituted reagent.[7]

-

-

Calculations:

-

Determine the amount of this compound needed to achieve the desired molar excess.

-

| Parameter | Example Value/Calculation | Source |

| Protein | IgG Antibody | |

| Protein Concentration | 1 mg/mL in 1 mL | [7] |

| Protein Molecular Weight | 150,000 Da ( g/mol ) | [7] |

| Moles of Protein | (0.001 g) / (150,000 g/mol ) = 6.67 nmol | |

| This compound MW | ~473.4 g/mol | |

| Desired Molar Excess | 15x | [7] |

| Moles of this compound | 6.67 nmol * 15 = 100 nmol | |

| This compound Stock | 10 mg/mL in DMSO (10 µg/µL) | [11] |

| Mass of this compound | 100 nmol * 473.4 g/mol = 47.34 µg | |

| Volume of Stock to Add | (47.34 µg) / (10 µg/µL) = 4.73 µL | [7] |

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

It is critical to remove all non-reacted this compound for accurate characterization and to prevent non-specific signals in downstream applications.[7]

-

Use a size-exclusion method like a gel filtration column or a spin desalting column appropriate for the protein's molecular weight.[5][10] The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[5]

-

-

Characterization and Storage:

-

Determine Degree of Labeling (DOL): The DOL, or the average number of fluorophore molecules per protein, is calculated using absorbance measurements.[5]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~494 nm (A₄₉₄, the Aₘₐₓ for fluorescein).[5]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of fluorescein at 280 nm. The correction factor (CF) for fluorescein is typically around 0.3.

-

Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

-

-

Storage: Store the labeled protein at 4°C, protected from light, for short-term use.[3] For long-term storage, add a stabilizing agent like BSA, aliquot, and store at -20°C to -80°C.[3][10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to NHS-Fluorescein: Properties, Applications, and Protocols

This technical guide provides a comprehensive overview of N-hydroxysuccinimidyl (NHS)-fluorescein, an amine-reactive fluorescent dye widely used by researchers, scientists, and drug development professionals for the fluorescent labeling of biomolecules. This document details its core physicochemical properties, provides a detailed experimental protocol for protein labeling, and illustrates the underlying chemical reaction and experimental workflow.

Core Physicochemical Properties

NHS-fluorescein is a derivative of the highly fluorescent molecule fluorescein (B123965). The N-hydroxysuccinimide ester functional group allows for the covalent attachment of the fluorescein fluorophore to primary amines on target biomolecules, such as the lysine (B10760008) residues of proteins. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₅NO₇ | [1][2][3] |

| Molecular Weight | 429.4 g/mol | [1] |

| Alternate Molecular Weight | 429.38 g/mol | [3][4] |

| Exact Mass | 429.085 g/mol | [2] |

| CAS Number | 135795-62-9 | [1][2][3][4] |

Note: Isomers of this compound exist, which may have different molecular formulas and weights. For instance, the 6-isomer of FAM NHS ester has a molecular formula of C₂₅H₁₅NO₉ and a molecular weight of 473.39 g/mol [5][6].

Principles of NHS-Ester Chemistry for Bioconjugation

The utility of this compound in bioconjugation stems from the reactivity of the NHS ester group towards primary amines (-NH₂). This reaction, known as acylation, is most efficient in the pH range of 7-9 and results in the formation of a stable amide bond between the fluorescein molecule and the target biomolecule. The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. As lysine residues are often located on the exterior of a protein's structure, they are readily accessible for conjugation. It is important to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the intended labeling reaction[7].

References

- 1. This compound | C24H15NO7 | CID 53393465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:135795-62-9 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 135795-62-9 [m.chemicalbook.com]

- 4. This compound | 135795-62-9 | Benchchem [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Versatility of NHS-Fluorescein in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and biotechnology, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the plethora of available fluorophores, fluorescein (B123965) and its derivatives have a long-standing history. This technical guide focuses on N-hydroxysuccinimidyl (NHS)-fluorescein, an amine-reactive derivative of fluorescein, widely utilized for the covalent labeling of proteins, antibodies, and nucleic acids. Its utility in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence polarization assays, makes it a cornerstone reagent in many laboratories. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols, and quantitative data to empower researchers in their experimental design and execution.

Core Principles of NHS-Fluorescein Labeling

This compound is an activated ester of carboxyfluorescein. The N-hydroxysuccinimide ester moiety makes the molecule highly reactive towards primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond between the fluorescein dye and the target biomolecule, releasing NHS as a byproduct.[1][2] This covalent linkage is robust, ensuring the fluorescent signal is stably associated with the target molecule throughout subsequent experimental manipulations.

The efficiency of the labeling reaction is critically dependent on several factors, including pH, temperature, and the molar ratio of dye to biomolecule. The reaction is most efficient in a slightly alkaline environment (pH 7-9), which promotes the deprotonation of primary amines, thereby increasing their nucleophilicity.[3]

Quantitative Data Summary

For ease of comparison and experimental planning, the following tables summarize the key quantitative parameters of this compound and provide a comparison with other commonly used green-emitting fluorophores.

| Property | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 NHS Ester |

| Excitation Maximum (nm) | ~494 | ~495 | ~495 |

| Emission Maximum (nm) | ~518 | ~519 | ~519 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~70,000 | ~75,000 | ~71,000 |

| Quantum Yield | ~0.92 | ~0.92 | ~0.92 |

| Photostability | Moderate | Moderate | High |

| pH Sensitivity | High (fluorescence decreases in acidic pH) | High (fluorescence decreases in acidic pH) | Low (stable over a wide pH range) |

| Reactive Group | N-hydroxysuccinimide ester | Isothiocyanate | N-hydroxysuccinimide ester |

| Target Functional Group | Primary amines | Primary amines, sulfhydryls | Primary amines |

Table 1: Photophysical Properties of this compound and Comparison with Other Green Fluorophores. Data compiled from multiple sources.[4][5][6][7][8]

| Biomolecule | Recommended Molar Excess of this compound | Optimal Degree of Labeling (DOL) |

| Antibodies (e.g., IgG) | 5-20 fold | 2-10 |

| Other Proteins | 5-15 fold | Varies depending on protein |

| Amino-modified Oligonucleotides | 5-20 fold | 1 |

Table 2: Recommended Molar Excess and Degree of Labeling for this compound Conjugation. Data compiled from multiple sources.[3][9][10][11]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol provides a detailed methodology for the covalent conjugation of this compound to antibodies.

Materials:

-

Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, Borate buffer).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Buffer: 50 mM Borate buffer, pH 8.5.[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) by dialysis or buffer exchange into the Conjugation Buffer.[3] The antibody concentration should be between 1-10 mg/mL.[3]

-

This compound Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.[10]

-

Labeling Reaction:

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.[10]

-

Purification: Remove the unconjugated dye from the labeled antibody using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3]

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).[3]

-

Calculate the protein concentration and the concentration of fluorescein using the Beer-Lambert law. A correction factor is needed for the absorbance of fluorescein at 280 nm.[12]

-

The DOL is the molar ratio of fluorescein to antibody. The optimal DOL for antibodies is typically between 2 and 10.[11]

-

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[3]

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide.

-

This compound.

-

Anhydrous DMF or DMSO.

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[13]

-

Purification system (e.g., HPLC, gel filtration, or ethanol (B145695) precipitation).

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer.

-

This compound Preparation: Prepare a fresh solution of this compound in DMF or DMSO.

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.[10]

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification: Purify the labeled oligonucleotide from the unreacted dye and NHS using a suitable method such as HPLC, gel filtration, or ethanol precipitation.

-

Quantification: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm (for nucleic acid) and 494 nm (for fluorescein).

Applications in Molecular Biology

Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues. Both direct and indirect methods can be employed.

-

Direct Immunofluorescence: The primary antibody that specifically binds to the target antigen is directly conjugated with a fluorophore like this compound. This method is simpler and faster but offers less signal amplification.

-

Indirect Immunofluorescence: A primary antibody binds to the target antigen, and then a secondary antibody, which is conjugated to a fluorophore, binds to the primary antibody. This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

General Protocol for Indirect Immunofluorescence:

-

Sample Preparation: Fix and permeabilize cells or tissue sections as required.

-

Blocking: Incubate the sample with a blocking buffer (e.g., PBS with serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer.

-

Washing: Wash the sample to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with the fluorescein-labeled secondary antibody, protected from light.

-

Washing: Wash the sample to remove unbound secondary antibody.

-

Mounting and Visualization: Mount the sample with an anti-fade mounting medium and visualize using a fluorescence microscope.

Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles, often cells, as they pass through a laser beam. Fluorescently labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins. This compound labeled antibodies are commonly used in this application.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a technique used to study molecular interactions in solution, such as antigen-antibody binding or receptor-ligand interactions.[14] The principle is based on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. By competing with a labeled ligand, the binding of unlabeled molecules can be quantified. This compound is an excellent choice for preparing the fluorescent tracer due to its high quantum yield.

General Protocol for a Competitive Fluorescence Polarization Immunoassay:

-

Reagent Preparation: Prepare a solution of the fluorescein-labeled antigen (tracer) and a specific antibody.

-

Competition Reaction: In a multi-well plate, add the antibody, the tracer, and varying concentrations of the unlabeled antigen (sample or standard).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled antigen to generate a standard curve and determine the concentration of the antigen in the samples.

Visualizations

Caption: this compound reacts with a primary amine to form a stable conjugate.

Caption: Step-by-step workflow for labeling antibodies with this compound.

Caption: Comparison of direct and indirect immunofluorescence techniques.

Conclusion

This compound remains a robust and cost-effective tool for the fluorescent labeling of biomolecules. Its reactivity with primary amines allows for straightforward conjugation to a wide range of targets. While newer fluorophores may offer enhanced photostability and reduced pH sensitivity, the well-established protocols and extensive literature surrounding fluorescein make it an excellent choice for many standard applications in molecular biology. By understanding the core principles of the labeling chemistry and carefully optimizing experimental conditions, researchers can confidently employ this compound to generate high-quality, reproducible data in their pursuit of scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. optolongfilter.com [optolongfilter.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. ulab360.com [ulab360.com]

- 10. benchchem.com [benchchem.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to NHS-Fluorescein for Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-hydroxysuccinimide (NHS)-fluorescein, a widely used amine-reactive fluorescent dye for labeling cells and biomolecules. We will delve into its core principles, experimental protocols, and quantitative properties to empower researchers in their cell labeling and tracking applications.

Core Concepts: The Chemistry of NHS-Fluorescein Labeling

This compound is a derivative of the fluorescein (B123965) fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester group is highly reactive towards primary amines (-NH₂), which are abundantly present on the surface of cells, primarily on the side chains of lysine (B10760008) residues and the N-termini of proteins.[1][2]

The labeling reaction is a nucleophilic acyl substitution where the primary amine on a cellular protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the fluorescein dye and the protein, with the release of N-hydroxysuccinimide as a byproduct.[1] This robust covalent linkage ensures that the fluorescent label is retained on the cell surface, making it an excellent tool for cell tracking and migration studies.[1]

Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound offers greater specificity towards primary amines and forms a more stable amide bond, resulting in a more reliable and durable conjugate.[1]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below. It is important to note that the fluorescence of fluorescein is pH-sensitive, with optimal fluorescence occurring at a pH above 7.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~518 nm | [1] |

| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 M⁻¹cm⁻¹ | [3][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.79 - 0.9 | [6][7] |

| Molecular Weight | 473.4 g/mol | [4] |

Experimental Protocols

General Protocol for Labeling Cell Surfaces

This protocol provides a general guideline for labeling the surface of live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest (in suspension or adherent)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), amine-free (e.g., no Tris or glycine)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 50-100 mM Tris-HCl or glycine (B1666218) in PBS

-

Washing Buffer: PBS

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold, amine-free PBS to remove any contaminating proteins from the culture medium.

-

Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 1-10 mg/mL stock solution. NHS esters are moisture-sensitive and should not be stored in solution.[2]

-

-

Labeling Reaction:

-

Add the this compound stock solution to the cell suspension. A typical starting concentration is 1-10 µg/mL, but this should be optimized.

-

Incubate for 30-60 minutes at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to the cell suspension and incubate for 10-15 minutes at room temperature.

-

-

Washing:

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet three times with ice-cold Washing Buffer.

-

-

Analysis:

-

The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or for use in cell-based assays.

-

Application in Research: Tracking Lymphocyte Migration in Chemokine Gradients

A key application of this compound is in the study of cell migration, particularly of immune cells like lymphocytes. Lymphocyte trafficking is a highly regulated process governed by chemokine signaling pathways. Chemokines are small chemoattractant cytokines that bind to G protein-coupled receptors (GPCRs) on the surface of lymphocytes, initiating a signaling cascade that leads to directed cell movement (chemotaxis).[8]

For instance, the chemokine CCL19 plays a crucial role in guiding T cells and dendritic cells to lymph nodes by binding to the CCR7 receptor.[2][8] Researchers can label a population of T cells with this compound and then introduce them into an in vitro migration assay, such as a transwell or microfluidic device, containing a gradient of CCL19.[2] By tracking the movement of the fluorescently labeled T cells towards the chemokine source, researchers can quantify various parameters of cell migration, including speed, directionality, and chemotactic index. This allows for the detailed investigation of the signaling pathways that regulate this process.

Considerations and Limitations

Photostability: Fluorescein is known to be susceptible to photobleaching, which is the light-induced degradation of the fluorophore. For experiments requiring prolonged or intense light exposure, more photostable dyes such as Alexa Fluor™ 488 may be a better alternative.

pH Sensitivity: The fluorescence intensity of fluorescein is pH-dependent, decreasing in acidic environments.[1] This should be considered when working with acidic organelles or in experimental conditions with fluctuating pH.

Cytotoxicity: While generally considered to have low toxicity at working concentrations, high concentrations of NHS esters or the organic solvents used to dissolve them can be cytotoxic.[9][10] It is crucial to perform viability assays (e.g., trypan blue exclusion, MTT assay) to determine the optimal, non-toxic labeling concentration for your specific cell type.

Degree of Labeling: The ratio of dye molecules to protein molecules can affect the fluorescence intensity and the biological activity of the labeled protein. Over-labeling can lead to fluorescence quenching and potentially alter protein function. The degree of labeling can be controlled by adjusting the molar ratio of this compound to the protein during the labeling reaction.[4]

Conclusion

This compound remains a valuable and widely used tool for labeling the surface of live cells. Its simple and efficient chemistry, coupled with the bright fluorescence of the fluorescein molecule, makes it an excellent choice for a variety of applications, including cell tracking, migration assays, and flow cytometry. By understanding the core principles, optimizing experimental protocols, and being mindful of its limitations, researchers can effectively harness the power of this compound to gain valuable insights into cellular processes.

References

- 1. This compound | 135795-62-9 | Benchchem [benchchem.com]

- 2. Frontiers | Live-Cell Microscopy Reveals That Human T Cells Primarily Respond Chemokinetically Within a CCL19 Gradient That Induces Chemotaxis in Dendritic Cells [frontiersin.org]

- 3. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. Fluorescein [omlc.org]

- 7. FAM NHS ester, 6-isomer (A270217) | Antibodies.com [antibodies.com]

- 8. Fluorescently Tagged CCL19 and CCL21 to Monitor CCR7 and ACKR4 Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability and Storage of NHS-Fluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimidyl (NHS)-fluorescein is a widely utilized amine-reactive fluorescent reagent for covalently labeling proteins, peptides, and other biomolecules. The stability of this reagent is paramount for successful and reproducible conjugation, ensuring the integrity of the fluorescent signal and the biological activity of the labeled molecule. This technical guide provides an in-depth analysis of the factors influencing NHS-fluorescein stability, recommended storage conditions, and experimental protocols for its handling and use.

Core Concepts: Stability and Degradation Pathways

The utility of this compound is intrinsically linked to the reactivity of the N-hydroxysuccinimide ester group. This group reacts with primary amines on target biomolecules to form a stable amide bond. However, the NHS ester is susceptible to degradation, primarily through hydrolysis, which competes with the desired aminolysis reaction.

Hydrolysis: The Primary Degradation Pathway

The principal cause of this compound inactivation is the hydrolysis of the NHS ester, which yields the non-reactive fluorescein (B123965) carboxylic acid and N-hydroxysuccinimide.[1][2] This reaction is highly dependent on environmental conditions, most notably pH and temperature.

Influence of pH: The rate of NHS ester hydrolysis increases significantly with increasing pH.[1][3] In acidic or neutral conditions, the hydrolysis rate is relatively slow. However, in the alkaline conditions (pH 7-9) required for efficient labeling of primary amines, the rate of hydrolysis becomes a significant competing reaction.[1]

Influence of Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to control the temperature during storage and conjugation reactions to minimize degradation.

Photostability

Fluorescein and its derivatives are known to be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[4] While specific photostability data for the NHS-ester form is not extensively detailed, it is prudent to protect this compound solutions and labeled conjugates from light to prevent loss of fluorescence intensity.[4]

Quantitative Stability Data

The stability of the NHS ester can be quantified by its half-life (t½), the time it takes for 50% of the reagent to degrade under specific conditions. The following table summarizes the reported half-life of NHS esters under various pH and temperature conditions.

| pH | Temperature (°C) | Half-life of NHS-ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data compiled from multiple sources indicating the general stability of NHS esters.[3]

Recommended Storage Conditions

Proper storage is critical to maintain the reactivity of this compound.

| Form | Recommended Storage Temperature | Key Considerations |

| Solid Powder | -20°C | Store in a tightly sealed container with a desiccant to protect from moisture.[1][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][6] |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C or -80°C | Prepare fresh solutions immediately before use.[1] If storage is necessary, use anhydrous solvents and store in small aliquots to minimize freeze-thaw cycles and moisture exposure.[6] Purging the vial with an inert gas like argon or nitrogen can extend shelf life.[5] |

| Labeled Protein Conjugate | 4°C (short-term) or -20°C (long-term) | Store protected from light.[2] For long-term storage, it is advisable to aliquot the conjugate to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) may be beneficial. |

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. The optimal conditions may need to be determined empirically for each specific application.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5 or 100 mM sodium bicarbonate buffer, pH 8.3)[1][7]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., gel filtration or dialysis cassette) to remove unreacted dye

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the labeling reaction.[1]

-

This compound Solution Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will influence the degree of labeling and should be optimized. A common starting point is a 10- to 20-fold molar excess of the dye.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[1]

-

Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted this compound.

-

Purification: Remove the unreacted this compound from the labeled protein using a suitable method such as gel filtration (e.g., Sephadex G-25) or dialysis.[1]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~494 nm (for fluorescein).

Protocol for Assessing this compound Stability (Hydrolysis Rate)

This protocol describes a method to determine the rate of hydrolysis of this compound under specific buffer conditions.

Materials:

-

This compound

-

Reaction buffer of desired pH (e.g., 50 mM sodium phosphate, pH 7.5)

-

Anhydrous DMSO or DMF

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Dissolve a known quantity of this compound in anhydrous DMSO to create a concentrated stock solution.

-

Initiate Hydrolysis: Add a small volume of the this compound stock solution to the reaction buffer pre-equilibrated at a specific temperature. The final concentration of this compound should be such that its absorbance is within the linear range of the spectrophotometer.

-

Monitor Absorbance: Immediately begin monitoring the absorbance of the solution over time at a wavelength where the hydrolysis product (fluorescein carboxylic acid) has a different absorbance from the NHS-ester. Alternatively, the release of the NHS leaving group can be monitored at around 260 nm.

-

Data Analysis: Plot the change in absorbance over time. The rate of hydrolysis can be determined from the slope of this curve. The half-life of the NHS ester can be calculated from the first-order rate constant.

Visualizations

Reaction Pathway of this compound

Caption: Competing reaction pathways for this compound.

Experimental Workflow for this compound Stability Assessment

Caption: Workflow for determining this compound hydrolysis rate.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Safe Handling and Application of NHS-Fluorescein Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of N-hydroxysuccinimide (NHS)-fluorescein powder, a widely used amine-reactive fluorescent dye. Adherence to the protocols and safety measures outlined herein is crucial for ensuring experimental success and laboratory safety.

Chemical and Physical Properties

NHS-fluorescein is an amine-reactive derivative of the fluorescein (B123965) dye. The N-hydroxysuccinimide ester group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[1] This reaction is efficient and specific, making this compound a popular choice for fluorescently labeling antibodies, proteins, and other molecules for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

For optimal experimental outcomes, it is essential to understand the key properties of this compound, which are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₅NO₇ | [2] |

| Molecular Weight | 429.38 g/mol | [3] |

| Appearance | Dark orange/red powder | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMF and DMSO. | [4][5] |

| Melting Point | 314 to 316 °C | [4] |

Table 2: Spectroscopic Properties of Fluorescein

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~494 nm | [4] |

| Maximum Emission Wavelength (λem) | ~518 nm | [4] |

| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield (Φ) | ~0.95 | [7] |

Table 3: Stability of NHS-Ester in Aqueous Solution

| pH | Temperature | Half-life of Hydrolysis | Reference(s) |

| 7.0 | 0°C | 4-5 hours | [2] |

| 8.6 | 4°C | 10 minutes | [8] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound powder. The primary hazards are related to its potential for eye, skin, and respiratory irritation.

2.1. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[9]

-

Eye and Face Protection: Chemical safety goggles that form a tight seal are required to protect against splashes.[9] A full-face shield is highly recommended when there is a risk of splashing.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[9] Always inspect gloves for any signs of degradation or puncture before use.[9]

-

Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes, an impervious apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory.[9]

-

Respiratory Protection: If working with the powder or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator should be used.[9] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[10]

2.2. First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[13] Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.[15]

2.3. Storage and Stability

This compound is moisture-sensitive and should be stored in a cool, dry, and dark place.[16][17]

-

Storage Temperature: Upon receipt, store the product at -20°C in the provided foil pouch with desiccant.[16]

-

Moisture Protection: To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[16][17] After use, purge the vial with an inert gas like dry nitrogen or argon before sealing to extend its shelf life.[17]

-

Light Protection: Protect from light to prevent photobleaching.[18]

2.4. Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9][15]

-

Solid Waste: Unused or expired powder, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[15]

-

Liquid Waste: Concentrated stock solutions should be collected in a labeled hazardous waste container.[15] Do not pour down the drain.[19] Aqueous solutions should be treated to quench the reactive NHS-ester before disposal. This can be achieved by adjusting the pH to a neutral or slightly basic range (pH 7-8.5).[15]

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

3.1. Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound.

Materials:

-

This compound powder

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Protein to be labeled (1-10 mg/mL in an amine-free buffer)

-

Conjugation buffer (e.g., 50mM sodium borate, pH 8.5)[5]

-

Purification column (e.g., gel filtration or spin column) to remove unreacted dye

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS, borate, or carbonate buffer) at a pH between 7 and 9.[1] Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete with the labeling reaction.[5]

-